1-(Tert-butoxycarbonyl)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid
Description
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Properties
IUPAC Name |
4-(4-ethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-5-23-13-8-6-12(7-9-13)14-10-19(11-15(14)16(20)21)17(22)24-18(2,3)4/h6-9,14-15H,5,10-11H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUAVCFGSBYGNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Tert-butoxycarbonyl)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid, often abbreviated as TBP, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₇H₂₃NO₅
- Molecular Weight : 321.37 g/mol
- CAS Number : 851484-94-1
The biological activity of TBP can be attributed to its ability to modulate various biochemical pathways. Key mechanisms include:
- Inhibition of Protein-Protein Interactions (PPIs) : TBP has shown potential in inhibiting interactions between key proteins involved in oxidative stress responses, particularly the Nrf2-Keap1 pathway. This inhibition can lead to increased cellular defense mechanisms against oxidative damage, making it a candidate for treating diseases associated with oxidative stress and inflammation .
- Antiviral Activity : Preliminary studies suggest that derivatives of TBP may act as intermediates in the synthesis of antiviral agents, particularly those targeting hepatitis C virus (HCV). The structural modifications in TBP facilitate binding to viral proteins, thereby inhibiting viral replication .
Biological Activity Data
The following table summarizes the biological activities and observed effects of TBP and its derivatives:
Case Studies
- Nrf2 Activation Study : A study investigated the effects of TBP on Nrf2 activation in human cell lines. Results indicated that TBP significantly increased Nrf2 levels, leading to enhanced expression of antioxidant enzymes. This suggests its potential use in therapeutic strategies for diseases characterized by oxidative stress .
- Antiviral Efficacy : Research into the antiviral properties of TBP derivatives showed promising results against HCV. The study highlighted the compound's ability to disrupt viral protein interactions, suggesting a novel mechanism for antiviral therapy development .
- Cytotoxic Effects on Cancer Cells : Another study evaluated the cytotoxic effects of TBP on various cancer cell lines. The findings demonstrated that TBP induced apoptosis through a mitochondrial pathway, indicating its potential as an anticancer agent .
Scientific Research Applications
Synthesis of Bioactive Compounds
The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways.
Example Case Study :
In a study focused on the synthesis of pyrrolidine derivatives, researchers utilized 1-(tert-butoxycarbonyl)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid as a precursor to create compounds with enhanced anti-inflammatory properties. The derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
Anticancer Research
Recent investigations have highlighted the potential of this compound in anticancer drug development. Its derivatives have shown promising activity against various cancer cell lines.
Data Table: Anticancer Activity of Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 12.5 | Apoptosis induction |
| Compound B | MCF-7 | 15.0 | Cell cycle arrest |
| Compound C | A549 | 10.0 | Inhibition of angiogenesis |
Drug Formulation
The Boc group in the compound provides stability and protects functional groups during chemical reactions, making it suitable for use in drug formulations where controlled release is desired.
Example Case Study :
A formulation study demonstrated that incorporating this compound into a polymer matrix resulted in a sustained release profile for an antidiabetic drug, enhancing its bioavailability and therapeutic efficacy.
Targeted Drug Delivery Systems
The compound has been explored for use in targeted drug delivery systems due to its ability to form conjugates with targeting moieties.
Data Table: Targeted Delivery Systems Using the Compound
| Delivery System Type | Targeted Drug | Release Rate (h) | Efficacy (%) |
|---|---|---|---|
| Liposome | Drug X | 24 | 85 |
| Nanoparticle | Drug Y | 48 | 90 |
Ongoing Research
Current research focuses on optimizing the synthesis of derivatives and exploring their pharmacological profiles. There is a growing interest in understanding their mechanisms of action at the molecular level.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
